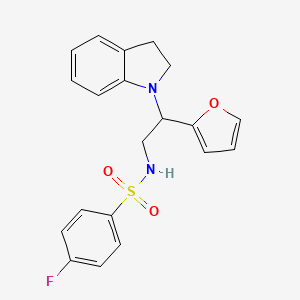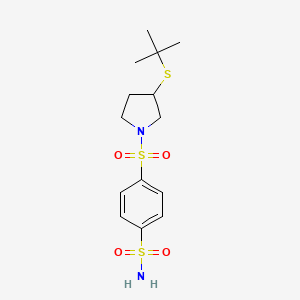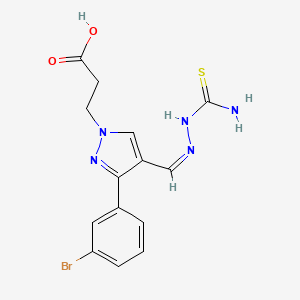![molecular formula C16H9F3N2O4 B2600645 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 868152-91-4](/img/structure/B2600645.png)
5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of heterocyclic compound . Attached to this core are a nitro group (-NO2), a trifluoromethyl group (-CF3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzofuran core provides a rigid, planar structure, while the nitro, trifluoromethyl, and phenyl groups would add to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The nitro group is often involved in reactions such as reduction to amines, while the trifluoromethyl group is generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A notable study involves the synthesis and characterization of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These derivatives were synthesized to evaluate their antimicrobial screening against pathogenic bacteria such as S. aureus and E. coli. The study highlighted the potential of benzofuran derivatives in developing antimicrobial agents (M. Idrees et al., 2020).
Antimicrobial and Antitubercular Activity
Research has also focused on the antimicrobial and antitubercular activities of synthesized derivatives. For instance, 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole were synthesized from 2-amino-5-nitrothiazole, showing significant antibacterial, antifungal, and antitubercular activities against selected bacteria and fungi, including M. tuberculosis (Pushkal Samadhiya et al., 2013).
Activation by Light in Herbicide Action
Another study investigated the role of substituted diphenylether herbicides, which require light for activation. The study examined how the removal of carotenoids by treating corn seedlings with specific compounds rendered them partially tolerant to these herbicides even when grown in light, indicating the significance of light absorption by carotenoids in the activation of these herbicides (R. M. Devlin et al., 1983).
Anticancer and Inhibitory Effects on Gene Expression
Further research has been conducted on the synthesis, characterization, and evaluation of benzamides and related compounds for their potential anticancer activities and inhibitory effects on gene expression. For example, studies on N-phenyl-benzamides and their effects on acidic corrosion of mild steel not only underline their chemical utility but also hint at their broader biological relevance, given their interaction with metal surfaces and potential implications for bioavailability and medicinal chemistry (Ankush Mishra et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O4/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)14-7-9-6-12(21(23)24)4-5-13(9)25-14/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDHQUVMIKTPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)


![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2600573.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)


![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)
![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)